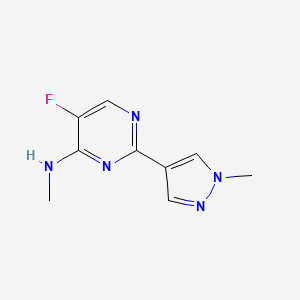![molecular formula C24H32N4O4 B4527621 Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate](/img/structure/B4527621.png)
Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate
描述
Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, a piperidine ring, and an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the Aniline Derivative: The aniline derivative is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aniline ring.
Reduction: Reduction reactions can occur at the carbonyl group in the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically results in the formation of alcohols or amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学研究应用
Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and receptor binding.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are crucial for cell proliferation and survival.
相似化合物的比较
Similar Compounds
Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate: This compound is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings.
Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are also pyrimidine derivatives but differ significantly in their structure and function.
Piperidine Derivatives: Compounds such as piperidine and piperine share the piperidine ring but have different substituents and biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and make it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-5-32-23(30)21-14-17(3)25-24(27-21)28-12-6-7-18(15-28)8-11-22(29)26-20-10-9-19(31-4)13-16(20)2/h9-10,13-14,18H,5-8,11-12,15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVSOFJWMCZGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)N2CCCC(C2)CCC(=O)NC3=C(C=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4527540.png)

![5-[1-(1,2-benzisoxazol-3-ylacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B4527557.png)
![4-[(2E)-3-(2-furyl)-2-methylprop-2-en-1-yl]-2-(2-methoxyethyl)morpholine](/img/structure/B4527566.png)
![2-[(2-chlorobenzyl)thio]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B4527568.png)
![1-{3-[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B4527579.png)
![4-[1-(cyclohexylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine](/img/structure/B4527582.png)

![(2-{4-[(2,6-dimethyl-3-quinolinyl)carbonyl]-2-morpholinyl}ethyl)amine dihydrochloride](/img/structure/B4527594.png)

![3-(4-{1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-3-yl}pyridin-2-yl)phenol](/img/structure/B4527616.png)
![1-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B4527627.png)
![2-{[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4527636.png)
![N-(2-methylphenyl)-4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B4527643.png)
